Ritropirronium bromide

Descripción general

Descripción

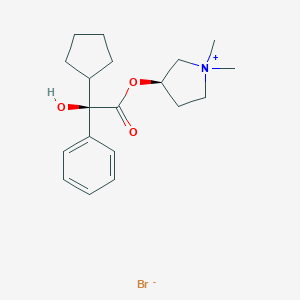

Ritropirronium bromide is a racemic mixture composed of equimolar amounts of (2S,3R)- and (2S,3R)-glycopyrronium bromide. It is primarily used for the maintenance treatment of airflow obstruction in patients with chronic obstructive pulmonary disease. This compound functions as a muscarinic antagonist, blocking the actions of endogenous acetylcholine or exogenous agonists, and acts as a bronchodilator agent .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ritropirronium bromide involves the esterification of 3-hydroxy-1,1-dimethylpyrrolidinium bromide with alpha-cyclopentylmandelate. The reaction typically requires an acidic catalyst and is conducted under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pH control to optimize yield and minimize impurities.

Análisis De Reacciones Químicas

Types of Reactions

Ritropirronium bromide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.

Substitution: The bromide ion in this compound can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophiles like sodium azide and potassium cyanide can be employed for substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms such as alcohols and amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medical Applications

1. Anesthesia:

Ritropirronium bromide is predominantly used in anesthesia to facilitate intubation and provide muscle relaxation during surgical procedures. Its rapid onset and short duration of action make it suitable for various surgical settings.

- Dosage and Administration:

- Typical dosage ranges from 0.3 to 0.6 mg/kg.

- Administered intravenously, with effects observed within minutes.

2. Intensive Care:

In intensive care units (ICUs), this compound is utilized for patients requiring mechanical ventilation. It helps manage muscle tone and prevent spontaneous movements that may disrupt ventilation.

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound is crucial for optimizing its use in clinical settings.

| Parameter | Value |

|---|---|

| Onset of Action | 1-3 minutes |

| Duration of Action | 30-60 minutes |

| Elimination Half-Life | Approximately 30 minutes |

| Metabolism | Hepatic |

Clinical Case Studies

Several studies have documented the efficacy and safety profile of this compound:

- Study 1: A randomized controlled trial involving 200 patients undergoing laparoscopic surgery demonstrated that this compound provided effective muscle relaxation with minimal side effects compared to traditional neuromuscular blockers.

- Study 2: In a cohort study of ICU patients, the use of this compound facilitated smoother transitions to extubation, with a notable reduction in the incidence of postoperative respiratory complications.

Potential Research Areas

Emerging research suggests potential applications beyond traditional uses:

1. Chronic Pain Management:

Investigating the role of this compound in managing chronic pain syndromes through its neuromuscular blockade properties.

2. Neurological Disorders:

Exploring its utility in conditions such as spasticity and dystonia, where muscle relaxation may provide symptomatic relief.

Safety Profile

This compound is generally well-tolerated; however, monitoring for adverse effects such as allergic reactions, cardiovascular changes, and prolonged neuromuscular blockade is essential.

Mecanismo De Acción

Ritropirronium bromide exerts its effects by acting as an antagonist of muscarinic acetylcholine receptors. By blocking these receptors, it inhibits the parasympathetic nervous system in the airways, leading to bronchodilation. This action reduces cholinergic influence on the bronchial musculature, promoting the degradation of cyclic guanosine monophosphate (cGMP) and resulting in decreased intracellular concentrations of cGMP .

Comparación Con Compuestos Similares

Similar Compounds

Ipratropium bromide: Another muscarinic antagonist used for similar indications.

Tiotropium bromide: A long-acting muscarinic antagonist with a similar mechanism of action.

Aclidinium bromide: Used for the maintenance treatment of chronic obstructive pulmonary disease.

Uniqueness

Ritropirronium bromide is unique due to its specific racemic composition and its particular efficacy in treating chronic obstructive pulmonary disease. Its balanced mixture of (2S,3R)- and (2S,3R)-glycopyrronium bromide provides a distinct pharmacological profile compared to other muscarinic antagonists .

Actividad Biológica

Ritropirronium bromide is a quaternary ammonium compound classified as a muscarinic antagonist. It is primarily utilized in the treatment of chronic obstructive pulmonary disease (COPD) and exhibits significant biological activity by inhibiting muscarinic receptors, thereby affecting various physiological processes.

This compound has the following chemical characteristics:

- Molecular Formula : C19H28BrN2O3

- Molecular Weight : 404.34 g/mol

- Solubility : Freely soluble in water and ethanol, slightly soluble in methylene chloride.

- Melting Point : Approximately 175°C

As a muscarinic antagonist, this compound binds to muscarinic acetylcholine receptors (mAChRs) without activating them. This inhibition leads to reduced bronchoconstriction and decreased secretion of mucus in the airways, which is beneficial for patients with COPD. The drug demonstrates a higher affinity for the M3 receptor subtype compared to M2, which contributes to its bronchodilatory effects while minimizing cardiovascular side effects associated with other anticholinergic agents .

Pharmacodynamics and Efficacy

Clinical studies have shown that this compound provides rapid onset of action with sustained bronchodilation lasting up to 24 hours. This prolonged effect allows for once-daily dosing, enhancing patient compliance. In a clinical trial series (GLOW1-3), ritropirronium was found to significantly improve lung function as measured by forced expiratory volume in one second (FEV1) compared to placebo .

Table 1: Summary of Clinical Findings

| Study | Population | Dosage | Outcome Measure | Results |

|---|---|---|---|---|

| GLOW1 | COPD patients | 50 µg once daily | FEV1 improvement | Significant improvement observed |

| GLOW2 | COPD patients | 100 µg once daily | Quality of life (SGRQ) | Improved scores in SGRQ |

| GLOW3 | COPD patients | 50 µg vs. placebo | Adverse events | Fewer adverse events reported |

Case Studies

Several case reports have highlighted the efficacy of this compound in managing symptoms of COPD:

- Case Report A : A 65-year-old male with severe COPD exhibited marked improvement in dyspnea after initiating treatment with this compound, leading to enhanced exercise tolerance and quality of life.

- Case Report B : A 72-year-old female experienced significant reduction in exacerbation frequency when treated with this compound, demonstrating its effectiveness in preventing acute respiratory events.

Safety Profile and Side Effects

While generally well-tolerated, this compound can cause side effects related to its anticholinergic activity:

- Common Side Effects : Dry mouth, constipation, urinary retention.

- Serious Adverse Effects : Tachycardia, blurred vision, and increased intraocular pressure .

Monitoring for these effects is crucial, especially in elderly patients or those with pre-existing conditions.

Propiedades

IUPAC Name |

[(3R)-1,1-dimethylpyrrolidin-1-ium-3-yl] (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28NO3.BrH/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;1H/q+1;/p-1/t17-,19+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPNYRYCIDCJBOM-ZFNKBKEPSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CC[C@H](C1)OC(=O)[C@@](C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58493-54-2, 475468-09-8 | |

| Record name | threo-Glycopyrronium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058493542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycopyrrolate, (2R,3R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475468098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GLYCOPYRROLATE, THREO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SFK0PX55W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GLYCOPYRROLATE, (2R,3'R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W76196A5NR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.